6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H7Cl2N3O2S and a molecular weight of 328.17 g/mol. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a pyridine sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,3-dichloroaniline with pyridine-3-sulfonyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
6-Cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide can be compared with similar compounds such as:
2,6-Dichloro-3-cyanopyridine: Shares the cyano and dichlorophenyl groups but lacks the sulfonamide moiety.
N-(2,3-Dichlorophenyl)pyridine-3-sulfonamide: Similar structure but without the cyano group.
6-Cyano-N-phenylpyridine-3-sulfonamide: Similar structure but without the dichlorophenyl group. The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyano-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(12(10)14)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNIOBMPJONBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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